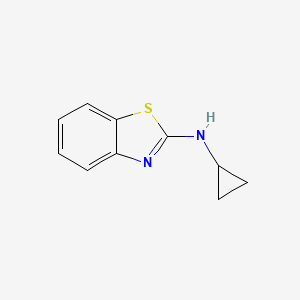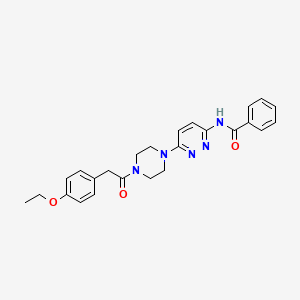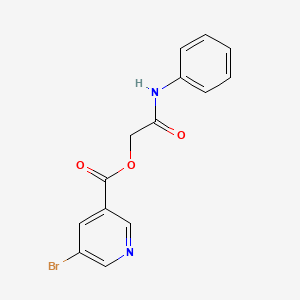![molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butansäure CAS No. 116174-33-5](/img/structure/B2456394.png)
4-[4-(Methylsulfanyl)phenyl]butansäure
Übersicht
Beschreibung
“4-[4-(Methylsulfanyl)phenyl]butanoic acid” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[4-(Methylsulfanyl)phenyl]butanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wirkmechanismus
The exact mechanism of action of 4-[4-(Methylsulfanyl)phenyl]butanoic acid is not fully understood, however, it is thought to act by inhibiting the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines.
Biochemical and Physiological Effects
4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(Methylsulfanyl)phenyl]butanoic acid in laboratory experiments include its ability to inhibit the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines. The main limitation of using 4-[4-(Methylsulfanyl)phenyl]butanoic acid in laboratory experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
Future research into 4-[4-(Methylsulfanyl)phenyl]butanoic acid should focus on further elucidating its mechanism of action, as well as on exploring its potential therapeutic applications. Additionally, further research should be conducted to determine the optimal dosage and formulation for various therapeutic applications. Furthermore, further research should be conducted to explore the potential side effects of 4-[4-(Methylsulfanyl)phenyl]butanoic acid. Finally, further research should be conducted to explore the potential synergistic effects of 4-[4-(Methylsulfanyl)phenyl]butanoic acid in combination with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion und neurodegenerative Erkrankungen
Diese Anwendungen unterstreichen das vielseitige Potenzial von 4-PBA in verschiedenen Forschungsbereichen. Forscher untersuchen weiterhin seine Mechanismen und therapeutischen Anwendungen mit dem Ziel, seine Vorteile für die menschliche Gesundheit zu nutzen. 🌟
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWFPNDGJSIBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)

![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)



![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

